Aluminum chloride oxide

Description

Properties

CAS No. |

13596-11-7 |

|---|---|

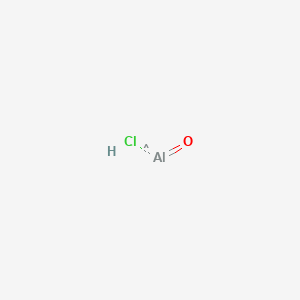

Molecular Formula |

AlClO |

Molecular Weight |

78.43 g/mol |

IUPAC Name |

aluminum;oxygen(2-);chloride |

InChI |

InChI=1S/Al.ClH.O/h;1H;/q+3;;-2/p-1 |

InChI Key |

GCSPEDBBNOCYOD-UHFFFAOYSA-M |

SMILES |

O=[Al].Cl |

Canonical SMILES |

[O-2].[Al+3].[Cl-] |

Other CAS No. |

13596-11-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aluminum Chloride Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chloride oxide, more commonly known in its polymeric form as polyaluminum chloride (PAC), is a versatile inorganic polymer with a wide range of applications, from water purification to the pharmaceutical industry. Its general chemical formula is often represented as [Al₂(OH)ₙCl₆₋ₙ]ₘ, where 'n' is the degree of neutralization and 'm' indicates the degree of polymerization.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications in drug development.

Physicochemical Properties

This compound is typically a yellowish to white powder or a colorless to yellowish liquid.[2] It is highly soluble in water and hygroscopic.[3] The properties of PAC can vary significantly depending on its basicity, which is the molar ratio of hydroxyl groups to aluminum ions and is a crucial parameter influencing its performance.[4]

Quantitative Data Summary

The key physicochemical properties of polyaluminum chloride are summarized in the tables below, compiled from various technical data sheets and research articles.

Table 1: General Physicochemical Properties of Polyaluminum Chloride [5][6]

| Property | Value |

| Molecular Formula | [Al₂(OH)ₙCl₆₋ₙ]ₘ |

| Appearance | Yellow to brown powder or colorless to yellowish liquid |

| Odor | Odorless to slight chlorine odor |

| Solubility in Water | 100% Soluble |

| pH (1% aqueous solution) | 3.5 - 5.0 |

Table 2: Typical Specifications for Different Grades of Polyaluminum Chloride [7]

| Parameter | Drinking Water Grade | Industrial Grade |

| Al₂O₃ Content (%) | ≥ 28 | ≥ 27 |

| Basicity (%) | 40 - 90 | 40 - 90 |

| Water Insoluble Matter (%) | ≤ 1.0 | ≤ 1.5 |

| pH (1% aqueous solution) | 3.5 - 5.0 | 3.5 - 5.0 |

| Arsenic (As) (mg/kg) | ≤ 2 | ≤ 3 |

| Lead (Pb) (mg/kg) | ≤ 10 | ≤ 20 |

Chemical Reactivity and Signaling Pathways

Hydrolysis Mechanism

The primary chemical reaction of this compound in aqueous solution is hydrolysis. When dissolved in water, the polymeric aluminum species dissociate and react with water molecules to form a variety of monomeric and polymeric hydroxo-aluminum complexes. This process is fundamental to its application as a coagulant in water treatment, where the positively charged aluminum species neutralize the negative charges of suspended particles, leading to flocculation.[8]

The hydrolysis of the hydrated aluminum ion, [Al(H₂O)₆]³⁺, is a stepwise process involving the donation of protons from the coordinated water molecules to the bulk water, leading to the formation of various hydrolyzed species.

Caption: Hydrolysis and polymerization pathway of aluminum ions in aqueous solution.

Reactivity with Acids and Bases

Polyaluminum chloride is an acidic salt and will react with bases. The addition of a base, such as sodium hydroxide (B78521) or sodium carbonate, increases the basicity of the PAC, leading to further polymerization and the formation of larger aluminum hydroxide flocs.[9] This property is utilized in its synthesis to control the degree of polymerization. Conversely, the addition of a strong acid will lower the pH and can lead to the depolymerization of the aluminum species.

Experimental Protocols

Synthesis of Polyaluminum Chloride (Laboratory Scale)

This protocol describes a common method for synthesizing polyaluminum chloride from aluminum hydroxide and hydrochloric acid.[10]

Materials:

-

Aluminum hydroxide (Al(OH)₃) powder (≥98% purity)

-

Hydrochloric acid (HCl), concentrated (e.g., 37%)

-

Deionized water

-

Calcium aluminate (Ca(AlO₂)₂) solution (optional, for basicity adjustment)

-

Reaction vessel with a stirrer and heating mantle

-

pH meter

Procedure:

-

Acid Preparation: Prepare a dilute hydrochloric acid solution (e.g., 15-20%) by carefully adding concentrated HCl to deionized water in the reaction vessel.

-

Reaction: While stirring, gradually add aluminum hydroxide powder to the hydrochloric acid solution. The molar ratio of Al(OH)₃ to HCl should be controlled to achieve the desired basicity.

-

Heating: Heat the mixture to 80-100 °C and maintain this temperature for 2-4 hours with continuous stirring.

-

Basicity Adjustment (Optional): If a higher basicity is desired, a solution of calcium aluminate can be slowly added to the reaction mixture.

-

Aging: Allow the solution to age for a period of time (e.g., 24 hours) at room temperature to allow for polymerization.

-

Filtration: Filter the resulting solution to remove any unreacted solids or impurities.

Caption: General experimental workflow for the synthesis of polyaluminum chloride.

Characterization of Polyaluminum Chloride

Determination of Aluminum Content (as Al₂O₃):

A common method for determining the aluminum content is through complexometric titration with EDTA.

Reagents:

-

EDTA solution (0.05 M), standardized

-

Zinc sulfate (B86663) solution (0.05 M), standardized

-

Ammonium (B1175870) acetate (B1210297) buffer solution

-

Xylenol orange indicator

-

Sulfuric acid, concentrated

Procedure:

-

Accurately weigh a sample of the PAC solution.

-

Dilute the sample with deionized water.

-

Acidify the solution with a few drops of concentrated sulfuric acid.

-

Add a known excess of standardized EDTA solution.

-

Add ammonium acetate buffer to adjust the pH.

-

Boil the solution for a few minutes to ensure complete complexation of aluminum with EDTA.

-

Cool the solution to room temperature.

-

Add xylenol orange indicator.

-

Titrate the excess EDTA with the standardized zinc sulfate solution until the color changes from yellow to red-violet.

-

Calculate the aluminum content based on the volumes of EDTA and zinc sulfate solutions used.

Determination of Basicity:

Basicity is a measure of the degree of neutralization of the aluminum chloride. It can be determined by titration.

Reagents:

-

Hydrochloric acid (0.1 N), standardized

-

Sodium hydroxide (0.1 N), standardized

-

Potassium fluoride (B91410) solution

-

Phenolphthalein (B1677637) indicator

Procedure:

-

Accurately weigh a sample of the PAC solution.

-

Add a known excess of standardized hydrochloric acid.

-

Add potassium fluoride solution to complex the aluminum ions.

-

Titrate the excess acid with standardized sodium hydroxide solution using phenolphthalein as the indicator.

-

The basicity is calculated based on the amount of acid consumed by the PAC.

Applications in Drug Development

While primarily known for its role in water treatment, this compound has several applications and potential uses in the pharmaceutical and drug development sectors.

Vaccine Adjuvants

Aluminum salts, including aluminum hydroxide and aluminum phosphate, are widely used as adjuvants in vaccines to enhance the immune response.[11][12] Polyaluminum chloride, as a form of partially hydrolyzed aluminum salt, shares similar properties and is investigated for its potential as a vaccine adjuvant.[13] Adjuvants help to stimulate a stronger and more prolonged immune reaction to the vaccine's antigen.[11]

Drug Delivery Systems

The cationic nature and ability to form nanoparticles make polyaluminum chloride a candidate for the development of drug delivery systems. It has the potential to be used as a carrier for anionic drugs or to form complexes with proteins and other biomolecules.[14] However, research in this area is still emerging, and more studies are needed to fully understand the interactions with active pharmaceutical ingredients (APIs) and the in vivo behavior of such systems.

Protein Purification

The ability of polyaluminum chloride to interact with and precipitate proteins can be harnessed in downstream processing for the purification of therapeutic proteins.[15] By carefully controlling the pH and PAC concentration, selective precipitation of target proteins or impurities can be achieved.

Biocompatibility and Cytotoxicity

The biocompatibility of aluminum-containing compounds is a subject of ongoing research. While aluminum adjuvants have a long history of safe use in vaccines, high concentrations of aluminum can be toxic.[3][16] Studies on the cytotoxicity of polyaluminum chloride have shown varied results depending on the cell type and concentration. For instance, some studies on aquatic organisms have indicated potential toxicity at higher concentrations.[17] Therefore, a thorough evaluation of the biocompatibility and potential toxicity is crucial for any application of polyaluminum chloride in drug delivery or other biomedical fields.

Conclusion

This compound, particularly in its polymeric form as polyaluminum chloride, possesses a unique set of chemical properties that make it a valuable compound in various scientific and industrial fields. Its reactivity in aqueous solutions, primarily governed by hydrolysis and polymerization, is key to its functionality. For researchers and professionals in drug development, understanding these properties, along with detailed experimental protocols for its synthesis and characterization, is essential for exploring its potential in applications such as vaccine adjuvants and drug delivery systems. While its use in the pharmaceutical sector is still developing, the versatility of polyaluminum chloride suggests that further research may unlock new and innovative applications.

References

- 1. High purity polyaluminum chloride: excellent water treatment agent for multiple applications [ecolink-environment.com]

- 2. PAC Polyaluminium Chloride Water Treatment [sarchemfactory.com]

- 3. camachem.com [camachem.com]

- 4. What is Poly Aluminium Chloride [monarchchemicals.co.uk]

- 5. brfsachem.com [brfsachem.com]

- 6. polyaluminium-chloride.net [polyaluminium-chloride.net]

- 7. services.bis.gov.in [services.bis.gov.in]

- 8. press-filter.com [press-filter.com]

- 9. ppjp.ulm.ac.id [ppjp.ulm.ac.id]

- 10. hxinmaterial.com [hxinmaterial.com]

- 11. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]

- 12. immunizationmanagers.org [immunizationmanagers.org]

- 13. researchgate.net [researchgate.net]

- 14. nanyangchemical.com [nanyangchemical.com]

- 15. The working principles, application methods and effects of polyaluminium chloride and polyacrylamide in wastewater treatment-Henan SECCO Environmental Protection Technology Co. , Ltd. [hnsecco.com]

- 16. Aluminum vaccine adjuvants: are they safe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impacts of Polyaluminum Chloride Flocculant on Biochemical Indicators in Freshwater Mollusks: A Mesocosm Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Studies of Aluminum Chloride Oxide Structure

Introduction

This compound, often referred to as aluminum oxychloride (AlOCl), is an inorganic compound of significant interest across various scientific disciplines. It serves as a potent Lewis acid catalyst in organic synthesis, particularly in Friedel-Crafts reactions, and acts as a crucial precursor for creating advanced alumina-based materials.[1] The inherent complexity and transient nature of many this compound species make them challenging to study experimentally. Therefore, theoretical and computational studies are indispensable for elucidating their structures, bonding, and reactivity at a molecular level. This guide provides a comprehensive overview of the theoretical methodologies employed, summarizes key findings on structural and spectroscopic properties, and details the experimental protocols used for validation.

Theoretical and Computational Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound species.[1] These methods provide a framework for predicting molecular geometry, stability, and reactivity by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the structures and electronic properties of aluminum-containing clusters.[1] Its popularity stems from a favorable balance between computational cost and accuracy. DFT calculations have been successfully applied to study a range of systems, from the interaction of monomeric aluminum and chloride ions in aqueous solutions to the complex mechanisms of atomic layer deposition of alumina (B75360) using AlCl₃ and H₂O.[2][3] The accuracy of DFT studies depends on the choice of functionals and basis sets, which must be carefully selected to accurately model the system of interest.[1]

Ab Initio Methods

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by making fewer approximations. These methods are computationally more demanding and are typically used for smaller, gas-phase molecules to provide benchmark data. Studies on gas-phase aluminum chlorides have utilized ab initio methods to calculate structures and energies, with results showing good agreement with experimental data.[4] Furthermore, ab initio molecular dynamics (AIMD) simulations have been employed to investigate the short-range order and speciation in complex systems like liquid aluminum chloride and deep eutectic electrolytes, providing insights into the dynamic behavior of these systems.[5][6][7][8]

Computational Workflow

The theoretical investigation of an this compound structure typically follows a systematic workflow. This process begins with an initial guess of the molecular geometry, which is then optimized to find the lowest energy structure. Subsequent calculations are performed to verify the nature of the stationary point (as a minimum or transition state) and to predict various chemical and physical properties.

Caption: A typical workflow for the theoretical study of molecular structures.

Structural Properties of this compound

Theoretical studies have explored various forms of this compound, from simple monomers to complex clusters and crystalline solids.

Crystalline and Monomeric AlOCl

For the solid state, theoretical calculations predict that AlOCl crystallizes in an orthorhombic space group with a two-dimensional layered structure.[9] In this arrangement, the aluminum (Al³⁺) atom is coordinated to four oxygen (O²⁻) and two chlorine (Cl¹⁻) atoms, forming distorted octahedra.[9] The oxygen atoms are, in turn, bonded to four aluminum atoms.[9]

| Parameter | Theoretical Value (Å) | Source |

| Al-O Bond Length (short) | 1.86 | [9] |

| Al-O Bond Length (long) | 1.98 | [9] |

| Al-Cl Bond Length | 2.29 | [9] |

Table 1: Calculated bond lengths for crystalline AlOCl.

Dimers and Clusters

In the gas and liquid phases, aluminum chlorides tend to form dimers (Al₂Cl₆) and larger oligomers.[5][10] Theoretical studies of liquid AlCl₃ have investigated the competition between edge-sharing Al₂Cl₆ dimers and corner-sharing ring-like trimers (Al₃Cl₉).[5][6] These studies are crucial for understanding the fundamental ways in which aluminum, oxygen, and chlorine atoms can bond and assemble into larger structures, which is relevant for the formation of polyaluminum chloride species used in water treatment.[11]

Caption: Relationship between different this compound species.

Coordination Environments

A key aspect of aluminum chemistry is its variable coordination number. Theoretical calculations, supported by experimental techniques like ²⁷Al-NMR spectroscopy, show that aluminum can exist in four-, five-, and six-coordinate environments.[1] For example, four-coordinate aluminum (AlO₄) is typically found in tetrahedral geometries, while six-coordinate aluminum (AlO₆) is associated with octahedral structures.[1] Predicting the stable coordination environment is a primary goal of theoretical studies as it dictates the material's properties.

Theoretical Prediction of Spectroscopic Properties

A major strength of computational chemistry is its ability to predict spectroscopic properties, which can be directly compared with experimental measurements for structural validation.

Vibrational Spectroscopy (IR and Raman)

Theoretical frequency calculations are routinely performed to predict the infrared (IR) and Raman spectra of molecules. These spectra provide a "fingerprint" based on the molecule's vibrational modes, such as Al-O and Al-Cl stretching and bending. Ab initio and DFT calculations have been used to compute the vibrational spectra for a series of gas-phase aluminum chlorides and their anions, showing excellent correlation with experimental data after applying a small scaling factor.[4] Such studies are also vital for interpreting the spectra of complex electrolytes, where multiple solvated aluminum chloride species can coexist.[12]

| Species | Mode | Calculated Frequency (cm⁻¹) | Method | Source |

| trans-[AlCl₂(THF)₄]⁺ | Raman (intense) | 280 | DFT/ωB97XD | [12] |

| cis-[AlCl₂(G4)]⁺ | IR (strongest) | 408 | DFT/ωB97XD | [12] |

| cis-[AlCl₂(G4)]⁺ | Raman | 428, 399 | DFT/ωB97XD | [12] |

| Al₂Cl₆ (Dimer) | Multiple modes | (See Ref. for full list) | RHF/6-31G* | [4] |

Table 2: Representative calculated vibrational frequencies for selected aluminum chloride species. (THF = Tetrahydrofuran, G4 = Tetraglyme).

Experimental Protocols for Validation

Theoretical models and predictions must be rigorously tested against experimental reality. A synergistic approach combining computation and experimentation is essential for advancing the field.

Synthesis Protocols

Aluminum oxychloride and related materials can be synthesized via several routes. A common laboratory and industrial method involves the controlled reaction of aluminum hydroxide (B78521) with hydrochloric acid, often under heat.[13] Another approach utilizes waste materials from aluminum processing, such as aluminum ash or slag, which are reacted with hydrochloric acid.[11] The specific conditions of the synthesis (e.g., temperature, concentration, pH) heavily influence the final structure and composition of the product, such as its basicity and degree of polymerization.

Characterization and Validation Methods

A suite of analytical techniques is used to characterize the synthesized materials and validate theoretical predictions.

-

X-ray Diffraction (XRD): This is the primary technique for determining the atomic and molecular structure of a crystal. For powdered or polycrystalline materials, XRD provides information on the phases present.[14]

-

Nuclear Magnetic Resonance (NMR): Solid-state ²⁷Al-NMR spectroscopy is particularly powerful for probing the local coordination environment of aluminum atoms (e.g., tetrahedral vs. octahedral), providing data that can be directly compared with theoretical models.[1]

-

Vibrational Spectroscopy (FTIR/Raman): Experimental IR and Raman spectra are compared with calculated vibrational frequencies to confirm the presence of specific functional groups and bonding arrangements (e.g., Al-O-Al bridges, terminal Al-Cl bonds).[12][15]

-

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology, particle size, and internal structure of the materials, providing context for the bulk properties.[1]

Caption: Integrated workflow for theoretical prediction and experimental validation.

Summary and Outlook

Theoretical studies, dominated by DFT and supplemented by high-level ab initio methods, are indispensable for understanding the structure, bonding, and properties of this compound species. Computational models have successfully predicted geometric parameters, vibrational frequencies, and coordination environments that align well with experimental observations from techniques like XRD, NMR, and vibrational spectroscopy.

The synergy between theory and experiment is crucial. Theoretical calculations guide the interpretation of complex experimental data, while experimental results provide the necessary validation for computational models. Future research will likely focus on more complex systems, including the explicit modeling of solvent effects, the dynamics of polymerization and deposition processes, and the elucidation of reaction mechanisms in catalysis. These efforts will continue to advance our fundamental understanding and enable the rational design of new materials and chemical processes.

References

- 1. This compound | Research Chemicals Supplier [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. DFT study on the interaction between monomeric aluminium and chloride ion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uregina.ca [uregina.ca]

- 6. Short-range order in liquid aluminum chloride: ab initio molecular dynamics simulations and quantum-chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Aluminium - Wikipedia [en.wikipedia.org]

- 11. Aluminum oxychloride [chembk.com]

- 12. Vibrational Spectroscopic Identification of the [AlCl2]+ Cation in Ether-Containing Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RU2589164C1 - Method of producing aluminium oxychloride - Google Patents [patents.google.com]

- 14. ipme.ru [ipme.ru]

- 15. pubs.acs.org [pubs.acs.org]

Characterization of Aluminum Chloride Oxide by X-ray Diffraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of aluminum chloride oxide, a compound of significant interest in various industrial and pharmaceutical applications, using X-ray Diffraction (XRD). Due to the variability in its composition, "this compound" often refers to polyaluminum chloride (PAC), a complex mixture of hydrated aluminum species, or basic aluminum chloride. The structural properties of these materials are pivotal to their efficacy as coagulants, catalysts, and precursors for advanced materials. XRD is a fundamental technique for elucidating these properties.

Introduction to this compound and XRD

This compound, in its various forms, exists as a spectrum of compounds ranging from simple hydrated aluminum chlorides to complex polymers. Polyaluminum chloride (PAC), a widely used coagulant in water treatment, is a prime example. The performance of PAC is intrinsically linked to the distribution of different aluminum species, particularly the highly charged polycations like the Keggin-ion [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺. The overall structure can be amorphous or contain crystalline components, which XRD analysis can effectively distinguish and quantify.

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. By bombarding a sample with X-rays and analyzing the diffraction pattern, one can identify the crystalline phases present, determine lattice parameters, calculate crystallite size, and assess the degree of crystallinity.

Experimental Protocol for XRD Analysis

A generalized experimental protocol for the XRD analysis of this compound powders is outlined below. This protocol is a synthesis of common practices reported in the literature.

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data.

-

Drying: If the sample is in a solution, it must be dried to a powder. This can be achieved by methods such as spray drying or oven drying at a controlled temperature (e.g., 105°C) to remove free water without altering the material's structure.

-

Grinding: The dried sample should be gently ground to a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites and reduces particle size effects.

-

Sample Mounting: The powder is then carefully packed into a sample holder. The surface should be flat and level with the holder's surface to avoid errors in peak positions.

2.2. Instrumentation and Data Collection

The following are typical instrument settings for XRD analysis of aluminum-based materials.

| Parameter | Typical Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 40 mA |

| Scan Type | Continuous |

| Scan Range (2θ) | 5° - 80° |

| Step Size | 0.02° |

| Scan Speed | 2°/min |

| Divergence Slit | 1° |

| Receiving Slit | 0.2 mm |

Data Analysis and Interpretation

The raw XRD data is processed to identify phases, determine crystallite size, and quantify the amorphous and crystalline content.

3.1. Phase Identification

The obtained XRD pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). The positions (2θ) and relative intensities of the diffraction peaks are used to identify the crystalline phases present in the sample.

3.2. Crystallite Size Calculation

The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation:

D = (K * λ) / (β * cos(θ))

Where:

-

D is the mean crystallite size.

-

K is the Scherrer constant (typically ~0.9).

-

λ is the X-ray wavelength.

-

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

-

θ is the Bragg angle.

3.3. Quantitative Analysis

For multiphase samples, the relative amounts of each crystalline phase can be determined using methods like the Rietveld refinement. This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the quantification of phase fractions, lattice parameters, and other structural details.

Quantitative XRD Data Summary

The following table summarizes typical XRD data for different forms of this compound and related compounds found in the literature.

| Compound/Phase | 2θ (°) | d-spacing (Å) | Miller Indices (hkl) | FWHM (°) | Crystallite Size (nm) | Reference |

| Polyaluminum Chloride (PAC) | Broad hump centered around 25° | - | Amorphous | - | - | [1] |

| Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) | 16.5 | 5.37 | (020) | - | - | [2] |

| 27.8 | 3.21 | (111) | - | - | [2] | |

| 31.4 | 2.85 | (220) | - | - | [2] | |

| Boehmite (γ-AlOOH) | 14.5 | 6.10 | (020) | - | - | [3] |

| 28.2 | 3.16 | (120) | - | - | [3] | |

| 38.3 | 2.35 | (031) | - | - | [3] | |

| Gibbsite (α-Al(OH)₃) | 18.3 | 4.84 | (002) | - | - | [3] |

| 20.3 | 4.37 | (110) | - | - | [3] |

Visualizing Workflows and Relationships

5.1. Experimental Workflow for XRD Characterization

The following diagram illustrates the typical workflow for characterizing this compound using XRD.

Caption: Experimental workflow for XRD characterization of this compound.

5.2. Synthesis-Structure Relationship in Polyaluminum Chloride

The synthesis conditions of PAC directly influence its structure, which in turn dictates its performance. The following diagram shows the relationship between synthesis parameters and the resulting structural characteristics as determined by XRD.

Caption: Relationship between PAC synthesis and its structure as revealed by XRD.

References

Spectroscopic Analysis of Aluminum Chloride Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of aluminum chloride oxide (AlOCl), also commonly referred to as aluminum oxychloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols and presenting key quantitative data for comparative analysis.

Introduction to this compound

This compound is a compound of significant interest due to its diverse applications, including as a flocculant in water treatment, a component in antiperspirants, and a catalyst in various chemical reactions. Its chemical structure can be complex, often existing as polymeric species with varying degrees of hydration and hydroxylation. Spectroscopic analysis is therefore crucial for elucidating its structure, purity, and performance characteristics. This guide focuses on the principal spectroscopic methods employed for its characterization: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is a cornerstone in the analysis of this compound, providing insights into the bonding environment of the aluminum, oxygen, chlorine, and hydrogen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, revealing the presence of specific functional groups.

Key Spectral Features:

The FTIR spectrum of aluminum chloride and its hydroxychloride derivatives is characterized by distinct absorption bands. A broad band observed around 3043 cm⁻¹ corresponds to the O-H vibrations from coordinated water molecules in hydrated aluminum chloride (AlCl₃·6H₂O)[1]. Another peak at 1635 cm⁻¹ is also attributed to these coordinated water molecules[1]. The Al-O torsional vibration (τAl-O) and Al-O bending (δ Al-O) modes in related aluminum oxyhydroxide (AlOOH) compounds appear at 732 cm⁻¹, 553 cm⁻¹, and 464 cm⁻¹[2]. A weak band at 904 cm⁻¹ is characteristic of surface Al-OH deformation[2]. Furthermore, bands due to Al-O-H symmetric stretching and Al-OH bending have been observed at 1066 cm⁻¹ and 1325 cm⁻¹, respectively[2].

| Wavenumber (cm⁻¹) | Assignment | Reference Compound(s) | Citation |

| ~3439 | O-H stretching | Potassium Polyacrylate | [1] |

| ~3043 | O-H vibrations from coordinated water | AlCl₃·6H₂O | [1] |

| ~1635 | O-H vibrations from coordinated water | AlCl₃·6H₂O | [1] |

| ~1325 | Al-OH bending | Aluminum Hydroxide | [2] |

| ~1066 | Al-O-H symmetric stretching | Aluminum Hydroxide | [2] |

| ~904 | Surface Al-OH deformation | Aluminum Hydroxide | [2] |

| ~732 | Al-O torsional vibration (τAl-O) | AlOOH | [2] |

| ~553 | HO-Al--O bending (δ Al-O) | AlOOH | [2] |

| ~464 | Al-O bending (δ Al-O) | AlOOH | [2] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A common and convenient method for obtaining FTIR spectra of solid or liquid samples is Attenuated Total Reflectance (ATR)-FTIR.

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal. For solid samples, sufficient pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides information on the molecular framework.

Key Spectral Features:

In aqueous solutions of aluminum chloride, Raman spectroscopy reveals characteristic bands for the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. A polarized band at 525 cm⁻¹ and two depolarized modes at 438 cm⁻¹ and 332 cm⁻¹ are assigned to the ν₁(a₁g), ν₂(e_g), and ν₅(f₂g) vibrations of this complex, respectively[3]. A band around 840 cm⁻¹ has been attributed to the Al-O vibration of AlO₄ tetrahedra in various aluminum oxides, hydroxides, and oxyhydroxides[3]. In some systems, a band at approximately 347 cm⁻¹ is assigned to aluminum chloride species[3]. In molten salt systems of AlCl₃, peaks around 310 cm⁻¹ and 350 cm⁻¹ are attributed to Al₂Cl₇⁻ and AlCl₄⁻ species, respectively[4].

| Wavenumber (cm⁻¹) | Assignment | Species/Coordination | Citation |

| ~840 | Al-O vibration | AlO₄ tetrahedra | [3] |

| ~525 | ν₁(a₁g) of [Al(H₂O)₆]³⁺ | Hexaaquaaluminium(III) ion | [3] |

| ~438 | ν₂(e_g) of [Al(H₂O)₆]³⁺ | Hexaaquaaluminium(III) ion | [3] |

| ~347 | Aluminum chloride species | - | [3] |

| ~332 | ν₅(f₂g) of [Al(H₂O)₆]³⁺ | Hexaaquaaluminium(III) ion | [3] |

| ~350 | AlCl₄⁻ species | Molten AlCl₃ systems | [4] |

| ~310 | Al₂Cl₇⁻ species | Molten AlCl₃ systems | [4] |

Experimental Protocol: Dispersive Raman Spectroscopy

-

Instrumentation: A dispersive Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a notch filter to remove the Rayleigh scattered light, a diffraction grating, and a sensitive detector (e.g., a CCD camera).

-

Sample Preparation: The this compound sample, either as a solid or in a solution, is placed in a suitable container (e.g., a glass vial or a quartz cuvette).

-

Data Acquisition:

-

The laser is focused onto the sample.

-

The scattered light is collected and directed into the spectrometer.

-

The spectrum is recorded over a specific Raman shift range (e.g., 100 to 4000 cm⁻¹).

-

The laser power and exposure time are optimized to obtain a good signal-to-noise ratio while avoiding sample damage.

-

-

Data Processing: The resulting spectrum displays the intensity of the scattered light as a function of the Raman shift (cm⁻¹). Cosmic rays may need to be removed from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁷Al NMR, is a powerful tool for probing the local environment of aluminum atoms. It can distinguish between different coordination numbers and geometries of aluminum.

Key Spectral Features:

Solid-state ²⁷Al NMR of a crystalline complex of AlCl₃ and OPCl₃ showed a nuclear quadrupole coupling constant of 6.0(1) MHz and an isotropic chemical shift, δ_iso(²⁷Al), of 88(1) ppm[5]. In acetonitrile (B52724) solutions of AlCl₃, two aluminum resonances were observed, indicating the presence of two different aluminum-containing species[6]. In studies of polyaluminum chloride, which is structurally related to aluminum oxychloride, ²⁷Al NMR is used to identify different aluminum species, including the Al₁₃ polycation[7].

| Spectroscopic Parameter | Value | System/Compound | Citation |

| Isotropic Chemical Shift (δ_iso) | 88(1) ppm | Crystalline AlCl₃·OPCl₃ | [5] |

| Nuclear Quadrupole Coupling Constant | 6.0(1) MHz | Crystalline AlCl₃·OPCl₃ | [5] |

Experimental Protocol: Solid-State ²⁷Al Magic Angle Spinning (MAS) NMR

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

-

Sample Preparation: The solid this compound sample is packed into an NMR rotor (e.g., zirconia).

-

Data Acquisition:

-

The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) with respect to the external magnetic field to average out anisotropic interactions.

-

A radiofrequency pulse is applied to excite the ²⁷Al nuclei.

-

The resulting free induction decay (FID) is recorded.

-

-

Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum, which shows signal intensity as a function of chemical shift (in ppm).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a sample's surface.

Key Spectral Features:

For aluminum oxides, the Al 2p peak is typically observed at a binding energy of around 75.8 eV, corresponding to Al³⁺ in the oxide film[8]. The metallic aluminum peak appears at a lower binding energy of approximately 72.7 eV[8]. The O 1s spectrum can often be deconvoluted into components representing Al-O bonds and surface hydroxyl (-OH) groups[9].

| Element & Orbital | Binding Energy (eV) | Assignment | Citation |

| Al 2p | ~75.8 | Al³⁺ in oxide film | [8] |

| Al 2p | ~72.7 | Metallic Al | [8] |

| O 1s | ~530.5 | Al-O and -OH species | [9] |

Experimental Protocol: XPS Analysis

-

Instrumentation: An X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα or Mg Kα), an electron energy analyzer, and a detector, all housed in an ultra-high vacuum (UHV) chamber.

-

Sample Preparation: The sample is mounted on a sample holder using UHV-compatible adhesive tape or a clip. The sample should be as flat as possible.

-

Data Acquisition:

-

The sample is introduced into the UHV chamber.

-

A survey scan is typically performed first to identify all the elements present on the surface.

-

High-resolution scans are then acquired for the specific elements of interest (e.g., Al 2p, O 1s, Cl 2p).

-

-

Data Processing: The binding energies of the photoelectrons are determined, and the peaks are identified and quantified. The high-resolution spectra can be curve-fitted to resolve different chemical states of the same element.

Other Spectroscopic Techniques

While FTIR, Raman, NMR, and XPS are the primary methods, other techniques can provide valuable complementary information.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to study the speciation of aluminum in solution, identifying various monomeric and polymeric hydroxo and chloro complexes[10][11][12][13].

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the optical properties of aluminum oxide materials, with characteristic absorption bands observed in the ultraviolet region[14][15]. For instance, γ-Al₂O₃ nanoparticles show a strong absorption peak at approximately 267 nm[16].

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully characterize its complex nature. Vibrational spectroscopies (FTIR and Raman) provide detailed information on chemical bonding, while ²⁷Al NMR offers specific insights into the coordination environment of the aluminum centers. Surface-sensitive techniques like XPS are crucial for understanding the surface chemistry, which is often critical to the material's application. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working with this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A definitive example of aluminum-27 chemical shielding anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An N.M.R. study of complexes in acetonitrile solutions of aluminium chloride | Semantic Scholar [semanticscholar.org]

- 7. files.h2o-china.com [files.h2o-china.com]

- 8. content.ampp.org [content.ampp.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Study on chemical speciation in aluminum chloride solution by ESI-Q-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Lewis acid properties of anhydrous aluminum chloride

An In-depth Technical Guide to the Lewis Acid Properties of Anhydrous Aluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous aluminum chloride (AlCl₃) is a powerful and widely utilized Lewis acid in both industrial and academic settings.[1][2][3][4] Its high reactivity and catalytic efficacy stem from the electron-deficient nature of the central aluminum atom. This technical guide provides a comprehensive overview of the fundamental Lewis acid properties of anhydrous AlCl₃, detailing its structure, mechanism of action, and applications in catalysis. It further presents quantitative data on its Lewis acidity, detailed experimental protocols for its characterization, and visual diagrams of key reaction mechanisms and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Quintessential Lewis Acid

Aluminum chloride, in its anhydrous form, is a white or pale yellow crystalline solid that is perhaps one of the most common and potent Lewis acids employed in modern chemistry.[2][5][6] A Lewis acid is defined as a chemical species that can accept a pair of electrons.[7][8] The potent acidic nature of anhydrous AlCl₃ makes it an indispensable catalyst and reagent in a vast array of chemical transformations, most notably the Friedel-Crafts reactions.[2][5][9] Its utility extends to polymerization, isomerization, and various other electrophilic substitution reactions crucial for the synthesis of pharmaceuticals, detergents, dyes, and polymers.[2][5][10][11][12][13] Due to its high reactivity with moisture, it must be handled under strictly anhydrous conditions.[5][14]

Molecular Structure and the Origin of Lewis Acidity

The Lewis acidic character of AlCl₃ is a direct consequence of its electronic structure and bonding, which varies depending on its physical state.[1][15]

-

Monomeric Gas Phase: At high temperatures (around 800°C), aluminum chloride exists as a trigonal planar monomer (AlCl₃).[1][6][16] In this form, the central aluminum atom is sp² hybridized and is bonded to three chlorine atoms, resulting in an incomplete octet with only six valence electrons.[6][7][8] This electron deficiency, coupled with a vacant 3p orbital, makes the aluminum center a strong electron-pair acceptor.[7][8]

-

Dimeric Liquid/Vapor Phase: In the liquid state and in the vapor phase at lower temperatures, AlCl₃ exists as a dimer, Al₂Cl₆.[1][16][17] This structure features two aluminum atoms tetrahedrally coordinated, linked by two bridging chlorine atoms.

-

Solid State: In its solid, crystalline form, AlCl₃ adopts a sheet-like layered cubic close-packed structure where each aluminum center exhibits octahedral coordination geometry, surrounded by six chlorine atoms.[1][15]

It is the monomeric form, or species derived from it in solution, that is primarily responsible for its catalytic activity. The strong tendency of the aluminum atom to accept a lone pair of electrons to complete its octet is the fundamental driving force behind its powerful Lewis acidity.[8]

Mechanism of Lewis Acidity: Adduct Formation

Anhydrous AlCl₃ functions as a Lewis acid by readily accepting electron pairs from Lewis bases (electron-pair donors) to form stable Lewis acid-base adducts.[1][3][17] This interaction is the cornerstone of its catalytic action. It can form adducts with even very weak Lewis bases such as benzophenone (B1666685) and mesitylene.[1][3][17] In the presence of chloride ions, for instance, it forms the tetrachloroaluminate anion ([AlCl₄]⁻).[1][17]

Caption: General formation of a Lewis acid-base adduct with AlCl₃.

Catalytic Applications in Organic Synthesis

The most significant industrial and laboratory application of anhydrous AlCl₃ is as a catalyst for Friedel-Crafts reactions.[2][9]

Friedel-Crafts Alkylation

This reaction involves the alkylation of an aromatic ring with an alkyl halide.[18][19] AlCl₃ functions by abstracting the halide from the alkylating agent to generate a carbocation, which then acts as the electrophile in an electrophilic aromatic substitution.[19][20] Typically, only a catalytic amount of AlCl₃ is required for this reaction.[9]

Caption: Mechanism of Friedel-Crafts Alkylation catalyzed by AlCl₃.

Friedel-Crafts Acylation

Friedel-Crafts acylation is the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) to introduce an acyl group (–COR).[18][20] The mechanism is similar to alkylation, but the electrophile is a resonance-stabilized acylium ion, formed by the reaction of the acyl halide with AlCl₃.[14][21] A key difference is that the product ketone is a moderate Lewis base and forms a stable complex with AlCl₃.[18] Consequently, stoichiometric or greater amounts of AlCl₃ are generally required, and the complex must be hydrolyzed during workup to yield the final product.[9][18]

Caption: Mechanism of Friedel-Crafts Acylation catalyzed by AlCl₃.

Other Catalytic Roles

Beyond Friedel-Crafts reactions, AlCl₃ is a versatile catalyst for:

-

Polymerization and Isomerization: It is widely used in the petrochemical industry for the polymerization and isomerization of hydrocarbons.[2]

-

Gattermann-Koch Reaction: This reaction introduces an aldehyde group onto an aromatic ring using carbon monoxide and HCl, with AlCl₃ as a co-catalyst.[2]

-

Ene Reaction: AlCl₃ can catalyze the "ene reaction," a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile").[2]

Quantitative and Spectroscopic Analysis of Lewis Acidity

The strength of a Lewis acid can be quantified and characterized using various experimental and computational techniques.

The Gutmann-Beckett Method

A common experimental procedure for assessing Lewis acidity is the Gutmann-Beckett method.[22][23] This technique utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO or TEPO), which is a strong Lewis base. The oxygen atom of TEPO coordinates to the Lewis acid, causing a deshielding effect on the adjacent phosphorus atom.[22] The magnitude of this effect is measured as a change in the ³¹P NMR chemical shift (δ). The Lewis acidity is then expressed as an "Acceptor Number" (AN), which is calculated from the observed chemical shift.[22] Higher AN values indicate greater Lewis acidity.[22]

Spectroscopic Characterization of Adducts

Multinuclear NMR spectroscopy is a powerful tool for characterizing AlCl₃-Lewis base adducts in solution.

-

²⁷Al NMR: The chemical shift in ²⁷Al NMR spectra is highly sensitive to the coordination number and environment of the aluminum nucleus.[24][25] This allows for the differentiation between four-fold, five-fold, and six-fold coordinated aluminum species in solution, providing insight into the structure of catalytic intermediates.[24][26]

-

³¹P, ¹H, and ¹³C NMR: When using phosphorus-containing Lewis bases (like TEPO or phosphines), ³¹P NMR is invaluable.[24][27] Additionally, ¹H and ¹³C NMR can confirm the coordination of organic ligands by observing changes in chemical shifts and coupling constants upon adduct formation.[24]

| Adduct Type / Species | Coordination No. | Typical ²⁷Al NMR Shift (ppm) | Reference |

| [AlCl₃(PMe₃)₂] | 5 | 77.56 | [24] |

| [AlCl₃(PMe₃)] | 4 | 111.91 | [24] |

| [Al₂Cl₇]⁻ in Ionic Liquid | 4 | 83.48 | [27] |

| [AlCl₂(L)₂]⁺ in Ionic Liquid | 4 | 84.92 | [27] |

Table 1: Representative ²⁷Al NMR chemical shifts for various aluminum chloride species, illustrating the sensitivity of the technique to the aluminum coordination environment.

Computational Approaches

Theoretical methods are increasingly used to complement experimental data.

-

Density Functional Theory (DFT): DFT calculations can be used to investigate reaction mechanisms, predict the geometry of transition states, and calculate energy barriers, providing a deeper understanding of AlCl₃-catalyzed reactions.[28]

-

Fluoride (B91410) Ion Affinity (FIA): FIA is a computed measure of Lewis acidity, representing the energy released upon the binding of a fluoride ion to the Lewis acid. It often correlates well with experimental acidity trends.[29][30]

Experimental Protocols

Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol provides a general methodology for determining the Acceptor Number (AN) of a Lewis acid like AlCl₃ in a non-coordinating solvent.

Objective: To quantify the Lewis acidity of anhydrous AlCl₃ using ³¹P NMR spectroscopy with triethylphosphine oxide (TEPO) as a probe.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Triethylphosphine oxide (TEPO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂)

-

NMR tubes with J. Young valves or similar airtight seals

-

Glovebox or Schlenk line for inert atmosphere operations

-

NMR spectrometer equipped for ³¹P detection

Procedure:

-

Preparation (Inert Atmosphere): All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Glassware must be rigorously dried.

-

Sample Preparation: a. In the glovebox, accurately weigh a specific amount of anhydrous AlCl₃ into a vial. b. In a separate vial, prepare a stock solution of TEPO in the chosen anhydrous deuterated solvent (e.g., 0.05 M). c. Add a precise volume of the deuterated solvent to the AlCl₃ to create a solution of known concentration (e.g., 0.1 M). Ensure complete dissolution. d. Transfer a known volume of the AlCl₃ solution (e.g., 0.5 mL) into an NMR tube. e. Add a stoichiometric equivalent (or desired ratio) of the TEPO stock solution to the NMR tube. f. Seal the NMR tube securely.

-

Reference Sample: Prepare a reference sample containing only the TEPO stock solution in the same deuterated solvent.

-

NMR Acquisition: a. Acquire a ³¹P{¹H} NMR spectrum for both the reference sample and the AlCl₃-TEPO sample. b. Use an external reference of 85% H₃PO₄ (δ = 0 ppm) or reference internally if appropriate.

-

Data Analysis: a. Determine the ³¹P chemical shift (δ) for the free TEPO (δ_ref) and the AlCl₃-bound TEPO (δ_sample). b. Calculate the chemical shift difference: Δδ = δ_sample - δ_ref. c. Calculate the Acceptor Number (AN) using Gutmann's original formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the shift of TEPO in hexane.[22]

Caption: Experimental workflow for Lewis acidity determination.

Protocol: General Characterization of AlCl₃-Lewis Base Adducts by NMR

Objective: To structurally characterize the adduct formed between AlCl₃ and a Lewis base (L) in solution.

Procedure:

-

Preparation: Following the strict inert atmosphere procedures outlined in 6.1, prepare separate solutions of anhydrous AlCl₃ and the Lewis base (L) in a suitable anhydrous deuterated solvent.

-

Titration: Add the Lewis base solution to the AlCl₃ solution stepwise (e.g., 0.25, 0.5, 0.75, 1.0, and 2.0 equivalents).

-

NMR Acquisition: After each addition, acquire a suite of NMR spectra (e.g., ¹H, ¹³C, ²⁷Al, and others relevant to L) at a controlled temperature.

-

Analysis: Monitor the changes in chemical shifts and coupling constants for both the Lewis acid and base. The ²⁷Al spectrum is particularly informative for observing the formation of new aluminum species (e.g., [AlCl₃(L)], [AlCl₃(L)₂], [AlCl₄]⁻). The appearance of new, sharp signals in the ²⁷Al spectrum can indicate the formation of a defined coordination sphere.[24]

Handling and Safety Considerations

Anhydrous aluminum chloride is a hazardous substance that requires careful handling.

-

Hygroscopic Nature: It has a profound affinity for water, reacting violently upon contact.[1][9][31] This reaction is highly exothermic and releases corrosive hydrogen chloride (HCl) gas.[31]

-

Air Sensitivity: It fumes in moist air as it reacts with atmospheric water.[1][9]

-

Storage: It must be stored in tightly sealed, moisture-proof containers under an inert atmosphere.[9]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood or glovebox.

Conclusion

The potent Lewis acidity of anhydrous aluminum chloride, rooted in the electron-deficient nature of its aluminum center, establishes it as a cornerstone catalyst in organic chemistry and a vital compound in the chemical industry. Its role in mediating carbon-carbon bond formation through Friedel-Crafts reactions is unparalleled and fundamental to the synthesis of countless commercial products, including active pharmaceutical ingredients.[5][10][12] A thorough understanding of its structure, catalytic mechanisms, and the quantitative methods used to assess its acidity is crucial for optimizing existing synthetic routes and for the rational design of new chemical processes. The protocols and data presented in this guide serve as a technical resource for researchers and professionals seeking to harness the powerful reactivity of this versatile chemical.

References

- 1. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 2. Uses [simply.science]

- 3. byjus.com [byjus.com]

- 4. Chemical Properties Of AlCl3 [unacademy.com]

- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 6. geometryofmolecules.com [geometryofmolecules.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Aluminum Chloride [commonorganicchemistry.com]

- 10. Aluminium Chloride Anhydrous: Applications, Benefits, and Industrial Insights [chemtradeint.com]

- 11. nbinno.com [nbinno.com]

- 12. mordorintelligence.com [mordorintelligence.com]

- 13. Anhydrous Aluminum Chloride Market Sees Steady Growth Driven by Agrochemical & Polymer Demand - Industry Today [industrytoday.co.uk]

- 14. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]

- 15. quora.com [quora.com]

- 16. chemistrypage.in [chemistrypage.in]

- 17. Structure, Properties and Uses of Auminium Chloride [unacademy.com]

- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 19. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mt.com [mt.com]

- 22. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 23. magritek.com [magritek.com]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Item - Structure and spectroscopic properties of Lewis base adducts of the aluminum halides AlCl3, AlBr3, and AlI3 - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 27. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Aluminum chloride | Aluminum trichloride | AlCl3 – Ereztech [ereztech.com]

An In-depth Technical Guide to the Molecular Formula and Structure of Aluminum Oxychloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and structure of aluminum oxychloride, a term that encompasses both a simple inorganic compound and a complex class of polymers vital in various industrial and pharmaceutical applications. This document delves into the structural characteristics, quantitative properties, and experimental methodologies for the synthesis and analysis of these compounds.

Introduction to Aluminum Oxychloride

The term "aluminum oxychloride" can refer to two distinct chemical entities:

-

Monomeric Aluminum Oxychloride (AlOCl): A simple inorganic compound.

-

Polyaluminum Chloride (PAC): A complex mixture of inorganic polymers. PAC is the more common and industrially significant form, often referred to by various synonyms including basic aluminum chloride, aluminum hydroxychloride, and aluminum chlorohydrate.

PAC is a versatile chemical with a wide range of applications, most notably as a coagulant in water purification. It is also used in the paper and pulp industry, as a component in antiperspirants and deodorants, and as a catalyst in chemical synthesis. Its efficacy in these applications is intrinsically linked to its complex polymeric structure.

Molecular Formula and Structure

Monomeric Aluminum Oxychloride (AlOCl)

Monomeric aluminum oxychloride is a crystalline solid with the straightforward molecular formula AlOCl.

Structure of AlOCl:

AlOCl possesses an orthorhombic crystal structure. In this structure, the aluminum (Al³⁺) ion is coordinated to four oxygen (O²⁻) atoms and two chloride (Cl⁻) atoms, forming distorted octahedra. These octahedra share corners and edges to create a two-dimensional sheet-like structure.

Polyaluminum Chloride (PAC)

Polyaluminum Chloride does not have a single, fixed molecular formula. Instead, it is a spectrum of polymers characterized by a general formula, most commonly represented as:

[Al₂(OH)ₙCl₆₋ₙ]ₘ (where n = 1-5 and m ≤ 10) or Alₙ(OH)ₘCl₍₃ₙ₋ₘ₎ [1]

The values of 'n' and 'm' vary depending on the manufacturing process and the intended application of the PAC product. A key parameter for characterizing PAC is its basicity , which is the molar ratio of hydroxyl groups to aluminum atoms (OH/Al). The basicity of commercial PAC products typically ranges from 5% to 65%. In general, higher basicity corresponds to a higher degree of polymerization and a higher content of the most effective polymeric species.

The Keggin Structure:

A critical component of highly effective PAC is the presence of a specific polycation, the epsilon-Keggin ion , which has the formula [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ , often abbreviated as Al₁₃ .[2][3][4] This ion has a cage-like structure with a central tetracoordinated aluminum atom surrounded by 12 octahedrally coordinated aluminum atoms. The high positive charge and stable structure of the Al₁₃ ion are largely responsible for PAC's superior performance as a coagulant.

Quantitative Data

The properties of Polyaluminum Chloride can vary significantly between different products. The following tables summarize some key quantitative data for both the simple AlOCl and various forms of PAC.

Table 1: Structural Data for Monomeric Aluminum Oxychloride (AlOCl)

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmmn |

| Al-O Bond Lengths | 1.86 Å (x2), 1.98 Å (x2) |

| Al-Cl Bond Length | 2.29 Å (x2) |

| Coordination | Al³⁺ is coordinated to 4 O²⁻ and 2 Cl⁻ atoms in a distorted octahedral geometry. |

Source: Materials Project

Table 2: Typical Specifications of Commercial Polyaluminum Chloride (PAC) Products

| Parameter | Liquid PAC | Powdered PAC |

| Appearance | Colorless to yellowish liquid | White to yellow powder |

| Al₂O₃ Content (%) | 10 - 25 | ≥ 28 |

| Basicity (%) | 10 - 83.3 | 30 - 95 |

| pH (1% water solution) | 3.5 - 5.0 | 3.5 - 5.0 |

| Water Insolubles (%) | ≤ 0.2 | ≤ 1.5 |

Experimental Protocols

Synthesis of Polyaluminum Chloride (PAC) from Aluminum Foil

This protocol describes a laboratory-scale synthesis of PAC from a common aluminum source.

Materials:

-

Waste aluminum foil

-

Hydrochloric acid (HCl), 35%

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Deionized water

-

Magnetic stirrer with heating plate

-

Beakers and other standard laboratory glassware

Procedure:

-

Wash 10 g of granular aluminum foil waste with hot deionized water to remove impurities and dry at 60°C.

-

In a fume hood, add the dried aluminum foil to 100 mL of preheated (65 ± 5°C) 35% HCl solution under continuous stirring. The reaction is exothermic and produces hydrogen gas. The reaction is: 2Al + 6HCl + 12H₂O → 2AlCl₃·6H₂O + 3H₂.[2]

-

Once the aluminum has completely reacted, increase the temperature of the aluminum chloride solution to 75 ± 5°C with vigorous stirring (500 rpm) for 20 minutes.[2]

-

Slowly add 1 M NaOH solution dropwise to the aluminum chloride solution while stirring continuously.[2]

-

Monitor the pH of the solution and continue adding NaOH until the pH reaches 9 ± 0.5. This corresponds to an OH/Al molar ratio of approximately 2.[2]

-

A white gel-like product, which is the Polyaluminum Chloride, will form.[2]

-

The product can be dried to obtain a solid powder.

Characterization of PAC

The Ferron assay is a colorimetric method used to distinguish between different forms of aluminum in PAC solutions: monomeric (Ala), polymeric (Alb), and colloidal/precipitated (Alc). The method is based on the differential reaction rates of these species with the Ferron reagent (8-hydroxy-7-iodo-5-quinolinesulfonic acid).

Procedure Outline:

-

Prepare a Ferron reagent solution. This typically involves dissolving Ferron in an acetate (B1210297) buffer.

-

Add a sample of the PAC solution to the Ferron reagent.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 370 nm) at different time intervals (e.g., immediately, after 30 minutes, and after 2 hours).

-

The concentration of Ala is determined from the initial rapid reaction, Alb from the slower reaction over time, and Alc is calculated by the difference from the total aluminum content.[8][9][10][11]

Solid-state ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying the coordination environment of aluminum atoms in PAC, allowing for the quantification of the highly effective Al₁₃ species.

Sample Preparation:

-

Prepare PAC solutions with varying total aluminum concentrations (e.g., 0.1 to 1.0 mol·L⁻¹) and basicity ratios.

-

For analysis, a small amount of the PAC solution is typically used, and D₂O may be added for field frequency locking.

-

A reference standard, such as an aluminum hexahydrate solution, is also prepared.[12]

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Pulse Sequence: A simple one-pulse experiment is often sufficient.

-

Data Acquisition: Key parameters to be set include the pulse width, acquisition time, and relaxation delay.

The resulting spectrum will show distinct peaks corresponding to different aluminum environments. The tetrahedrally coordinated aluminum at the center of the Al₁₃ Keggin ion typically produces a sharp resonance peak around 62.5 ppm.

Powder X-ray Diffraction (XRD) is used to determine the crystalline or amorphous nature of solid PAC.

Procedure Outline:

-

A finely ground powder sample of the PAC is prepared.

-

The sample is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam while the angle of the detector is scanned over a range of 2θ values.

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

The resulting diffraction pattern can be compared to databases of known crystalline phases to identify any crystalline components. Amorphous materials will produce a broad halo rather than sharp peaks.[13][14][15]

Key Processes and Logical Relationships

Hydrolysis and Polymerization of Aluminum

The formation of Polyaluminum Chloride is a complex process that begins with the hydrolysis of the aquated aluminum ion, [Al(H₂O)₆]³⁺. This is followed by a series of polymerization reactions. The process is highly dependent on factors such as pH, temperature, and the concentration of aluminum.

The following diagram illustrates the general pathway from monomeric aluminum ions to the formation of various polyaluminum species, including the important Al₁₃ Keggin ion.

Caption: Hydrolysis and polymerization pathway of aluminum ions.

Coagulation-Flocculation Mechanism of PAC in Water Treatment

The primary application of PAC is in water treatment, where it acts as a coagulant to remove suspended particles and organic matter. This process can be broken down into three main stages:

-

Coagulation: Upon addition to water, the highly positively charged polyaluminum species neutralize the negative charges on colloidal particles, causing them to destabilize.

-

Flocculation: The destabilized particles begin to aggregate into larger flocs through a process of gentle mixing. The long polymer chains of PAC can also act as bridges between particles, further enhancing floc formation.

-

Sedimentation: The large, dense flocs settle out of the water due to gravity, clarifying the water.

The following diagram illustrates this workflow.

Caption: Coagulation-flocculation process using PAC.

Experimental Workflow for PAC Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of Polyaluminum Chloride.

Caption: Experimental workflow for PAC synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress on the Hydrolysis-Polymerization Forms and Mechanisms of Aluminum [yyhx.ciac.jl.cn]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. Yellow Powder PAC09 Al2O3 â¥30% Polyaluminium Chloride Water Treatment Basicity 70.0â90.0 [water-treatmentchemical.com]

- 6. waternz.org.nz [waternz.org.nz]

- 7. p.globalsources.com [p.globalsources.com]

- 8. Comparison of the characteristics of Al(III) hydrolyzed species by improved ferron assay test -Journal of Korean Society of Water and Wastewater | Korea Science [koreascience.kr]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mcgill.ca [mcgill.ca]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide on the Formation of Polyaluminum Chloride (PAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) represents a class of advanced inorganic polymer coagulants that have garnered significant attention in water purification, wastewater treatment, and various industrial processes. Unlike traditional coagulants such as aluminum sulfate (B86663) (alum), PAC is composed of a complex mixture of pre-hydrolyzed, polynuclear aluminum species.[1] These species possess a high positive charge and polymeric structure, rendering them highly efficient in neutralizing and destabilizing negatively charged colloidal particles, leading to the formation of larger, more robust flocs that are easier to remove.[2][3]

The general chemical formula for PAC is often represented as [Al₂(OH)ₙCl₆₋ₙ]m, where 'n' denotes the degree of neutralization and 'm' indicates the degree of polymerization.[4] The performance of PAC is intrinsically linked to the distribution of various aluminum species within the solution, most notably the highly effective Al₁₃ Keggin-type polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, and the larger Al₃₀ species.[5][6] The formation of these complex structures is a result of the controlled hydrolysis and polymerization of aluminum ions, a process influenced by a multitude of factors including pH, basicity, temperature, and the concentration of aluminum precursors.

This technical guide provides a comprehensive overview of the core principles underlying the formation of PAC. It delves into the fundamental chemical pathways, details various synthesis methodologies with specific experimental protocols, presents key quantitative data in a structured format, and visualizes the intricate relationships governing the synthesis process. The content is tailored for researchers, scientists, and professionals in drug development who may encounter PAC in purification processes or require a deep understanding of its chemistry for related applications.

The Chemistry of PAC Formation: Hydrolysis and Polymerization

The formation of PAC is a sophisticated process rooted in the hydrolysis and subsequent polymerization of aluminum salts. When an aluminum salt, such as aluminum chloride (AlCl₃), is dissolved in water, the hydrated aluminum ion, [Al(H₂O)₆]³⁺, undergoes hydrolysis. This process involves the donation of protons from the coordinated water molecules, leading to the formation of various monomeric and polymeric hydroxoaluminum complexes.

The extent of hydrolysis and the nature of the resulting aluminum species are heavily dependent on the pH of the solution. As the pH increases, the hydrolysis reactions proceed, forming species such as [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺.[7] These monomeric species can then undergo polymerization to form larger, polynuclear aluminum complexes. This polymerization can occur through two primary mechanisms:

-

Charge Neutralization: The positively charged polynuclear aluminum species neutralize the negative surface charges of suspended particles, reducing electrostatic repulsion and allowing them to aggregate.[3]

-

Adsorption and Bridging: The long polymer chains of PAC can adsorb onto multiple destabilized particles, physically linking them together to form larger flocs.[3]

The key to producing effective PAC lies in controlling the hydrolysis and polymerization processes to favor the formation of stable, highly charged polynuclear species like Al₁₃ and Al₃₀.[5] This is typically achieved by the controlled addition of a base to an aluminum salt solution, a parameter quantified by the basicity (B), which is the molar ratio of hydroxyl ions to aluminum ions (B = [OH⁻]/[Al³⁺]).[5]

Key Factors Influencing PAC Formation

Several critical parameters govern the distribution of aluminum species and, consequently, the efficacy of the final PAC product.

-

Basicity (B value): This is arguably the most crucial factor. A higher basicity generally leads to the formation of more stable and effective polynuclear species.[8] However, an excessively high basicity can lead to the precipitation of amorphous aluminum hydroxide (B78521).

-

pH: The pH of the solution directly influences the hydrolysis of aluminum ions. PAC is generally effective over a broad pH range, typically between 5.0 and 9.0.[3]

-

Temperature: Reaction temperature affects the rate of hydrolysis and polymerization. Higher temperatures can accelerate the formation of desirable polynuclear species but can also lead to the formation of less effective precipitates if not properly controlled.[9]

-

Aluminum Concentration: The initial concentration of the aluminum precursor can influence the distribution of the resulting aluminum species.[5]

-

Mixing Intensity and Base Addition Rate: The rate and method of base addition, along with the intensity of mixing, play a significant role in creating localized pH gradients that can affect the types of polynuclear species formed.[10]

Data on PAC Formation Conditions and Characteristics

The following tables summarize quantitative data from various studies on the synthesis and performance of PAC, providing a comparative overview of different methodologies and their outcomes.

Table 1: Synthesis of PAC from Aluminum Hydroxide

| Precursor | Basification Agent | Al Concentration (mol/L) | Basicity (B) | Temperature (°C) | Reaction Time (hr) | Resulting Al₁₃ Content (%) | Reference |

| Al(OH)₃ | HCl | - | - | 80-110 | 3-5 | Not Specified | [9] |

| AlCl₃ | NaOH | 0.1, 0.2, 0.5, 0.75, 1.0 | 1.8 - 2.4 | 80 | - | Varies with Al concentration and B value | [11] |

| AlCl₃ | CaO | up to 2.1 | up to 2.1 | Not Specified | Not Specified | Optimal B value for highest Al(b) content | [8] |

Table 2: Synthesis of PAC from Various Raw Materials

| Raw Material | Acid | Basification/Polymerization Agent | Key Reaction Conditions | Product Characteristics | Reference |

| Bauxite (B576324) | HCl (24 wt%) | Calcium Aluminate | Leaching at 90°C for 2.5 hr; Polymerization at 90°C for 3 hr | Al₂O₃ > 8%, Basicity > 70% | [12] |

| Waste Aluminum Foil | HCl (35%) | NaOH (1 M) | Hydrolysis at 65°C, then 75°C; Polymerization to pH 9 ± 0.5 | Amorphous with Keggin-type Al₁₃ structure | [13] |

| Bauxite | HCl (25-30%) | Calcium Aluminate, Calcium Carbonate | Firing bauxite at 1200-1500°C; Reaction at 95-110°C for 1-3 hr | High polymerization degree | [14] |

Table 3: Performance of PAC under Optimal Conditions

| PAC Source | Optimal pH | Optimal Dosage (mg/L) | Turbidity Removal (%) | Dissolved Organic Carbon Removal (%) | Reference |

| Waste Aluminum Foil | 6.5 ± 0.5 | 10-25 | ~98 | ~69 | [13] |

| Barekese Water | 7.5 - 8.0 | 15 | Not specified, but better than alum | Not specified, but better than alum | [7] |

| Kaolin Suspension | 8.0 | 1.35 (as Al) | High | Not Applicable | [15] |

Experimental Protocols for PAC Synthesis

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of PAC.

Synthesis of PAC from Aluminum Hydroxide and Hydrochloric Acid

This method is a common industrial practice for producing high-purity PAC.

-

Materials: Aluminum hydroxide (Al(OH)₃, ≥98% purity), Hydrochloric acid (HCl), Calcium aluminate (Ca(AlO₂)₂), Corrosion-resistant reactor with heating and stirring capabilities.

-

Procedure:

-

Introduce hydrochloric acid into the reactor.[9]

-

Gradually add aluminum hydroxide powder to the acidic solution. The molar ratio of Al(OH)₃ to HCl is typically controlled between 1:2.3 and 1:2.7.[9]

-

Heat the mixture to 80–110°C while continuously stirring for 3–5 hours to form basic aluminum chloride.[9]

-

Cool the reaction mixture to 50–70°C.[9]

-

To adjust the basicity, add a 5–15% solution of calcium aluminate. The final basicity is typically controlled between 40–90%.[9]

-

Continue the reaction for an additional 2–3 hours at 80–100°C.[9]

-

Filter the resulting PAC solution to remove any insoluble impurities.

-

The liquid PAC can be used directly or dried (e.g., using a spray dryer) to produce solid PAC.

-

Synthesis of PAC from Bauxite

This method utilizes a readily available and cost-effective raw material.

-

Materials: Bauxite, Hydrochloric acid (HCl, 24 wt%), Calcium aluminate.

-

Procedure:

-

Roast the bauxite at 1200-1500°C for 0.5-2 hours and then crush it into a powder.[14]

-

Acid Leaching: In a reaction kettle, add the bauxite powder and calcium aluminate powder. Add the hydrochloric acid solution (ratio of HCl to bauxite tailings of 6:1).[12][14]

-

Heat the mixture to 90-110°C and react for 1-3 hours.[12][14]

-

Remove the filter residue to obtain the pickle liquor containing dissolved aluminum and iron.[12]

-

Polymerization: Add calcium carbonate powder to the pickle liquor and react for 15-24 hours to induce polymerization.[14]

-

The resulting wet PAC is then dried to obtain the final product.

-

Electrochemical Synthesis of PAC

This method can produce PAC with a high content of the desirable Al₁₃ species.

-

Materials: Aluminum chloride (AlCl₃) solution, Electrochemical reactor with Ti/RuO₂–TiO₂ anodes and Ti cathodes.

-

Procedure:

-

Prepare an AlCl₃ solution with a total aluminum concentration (AlT) in the range of 0.1–1.5 mol/L.[5]

-